1-Cyclopropylpiperidin-4-amine
Overview
Description
1-Cyclopropylpiperidin-4-amine is an organic compound with the molecular formula C8H16N2 It is a piperidine derivative, characterized by the presence of a cyclopropyl group attached to the nitrogen atom of the piperidine ring
Mechanism of Action
Target of Action
This compound belongs to the class of piperidine derivatives, which are known to interact with a wide range of biological targets .
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (14023 g/mol) suggests that it may have favorable absorption and distribution characteristics.
Result of Action
Based on the known activities of other piperidine derivatives, it could potentially exhibit a range of biological effects .
Biochemical Analysis
Biochemical Properties
1-Cyclopropylpiperidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates, including drugs and endogenous compounds . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may interact with neurotransmitter systems, affecting the release and reuptake of neurotransmitters such as dopamine and norepinephrine . This interaction can lead to changes in cell signaling and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under normal storage conditions, but it may degrade over time when exposed to certain environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular processes and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve a specific biological response. Toxicity studies have shown that high doses of this compound can cause adverse effects such as organ damage and altered physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation and reduction of the compound, leading to the formation of metabolites . The metabolic pathways of this compound can influence the levels of other metabolites and affect metabolic flux. Additionally, the compound may interact with cofactors that are essential for enzyme activity, further modulating its metabolic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of this compound can influence its biological activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylpiperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with cyclopropylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out in an organic solvent like methanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: N-alkylated derivatives.
Scientific Research Applications
1-Cyclopropylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Comparison with Similar Compounds
1-Acetyl-N-cyclopropylpiperidin-4-amine: Similar in structure but with an acetyl group attached to the nitrogen atom.
4-Amino-1-cyclopropylpiperidine: Another piperidine derivative with similar chemical properties.
Uniqueness: 1-Cyclopropylpiperidin-4-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of novel pharmaceuticals and chemical intermediates .
Properties
IUPAC Name |
1-cyclopropylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-3-5-10(6-4-7)8-1-2-8/h7-8H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRNOQYMHPJDCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585434 | |
Record name | 1-Cyclopropylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62813-02-9 | |
Record name | 1-Cyclopropylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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